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Dermaseptin-4

Cat. No.: B1577029
Attention: For research use only. Not for human or veterinary use.
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Description

Dermaseptin-4 is a linear, polycationic peptide originally isolated from the skin secretions of the South American frog Phyllomedusa sauvagii . As part of the innate immune defense of amphibians, it belongs to the broad family of antimicrobial peptides (AMPs) and demonstrates potent, broad-spectrum cytolytic activity against a wide range of microorganisms . The peptide is composed of 28-34 amino acids and typically adopts an amphipathic α-helical structure in apolar environments, a feature critical for its mechanism of action . The primary mechanism of action is believed to involve direct interaction with and disruption of microbial plasma membranes . Its cationic nature facilitates attraction to negatively charged bacterial membranes, while its amphipathic structure allows it to embed into the lipid bilayer, leading to membrane permeabilization and cell death via either a "barrel-stave" or "carpet-like" model . This membrane-disrupting activity makes it exceptionally difficult for bacteria to develop resistance, with studies showing that serial passage of bacteria in sub-inhibitory concentrations led to resistance against conventional antibiotics but not against dermaseptin derivatives . In vitro research has demonstrated that this compound and its synthetic derivatives exhibit potent activity against multidrug-resistant clinical isolates of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus , Pseudomonas aeruginosa , and Escherichia coli , with Minimum Inhibitory Concentrations (MICs) in the range of 1-16 μg/ml . Furthermore, it shows promising efficacy against other pathogens such as fungi, protozoa, and viruses like Herpes Simplex Virus Type 1 (HSV-1) and Human Immunodeficiency Virus (HIV) in laboratory settings . Beyond its antimicrobial applications, this compound has also shown significant anti-proliferative effects against various human cancer cell lines, including colon cancer (SW620), highlighting its potential as a subject for oncological research . Applications in Research: • Investigation of novel antimicrobial agents against multidrug-resistant bacteria . • Study of membrane disruption mechanisms and peptide-lipid interactions . • Exploration of anticancer peptides and their selective cytotoxicity towards tumor cells . • Development of therapeutic strategies for viral and fungal infections . Note: This product is supplied for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or human use.

Properties

bioactivity

Antimicrobial

sequence

GLWSTIKQKGKEAAIAAAKAAGKAVLNAASEAL

Origin of Product

United States

Origin, Isolation, and Precursor Characterization of Dermaseptin 4

Identification from Amphibian Skin Secretions

Dermaseptin-4 is primarily isolated from the skin secretions of the waxy monkey tree frog, Phyllomedusa sauvagii. mdpi.comresearchgate.netoup.com This amphibian, native to South America, produces a rich cocktail of bioactive peptides in its skin as a defense mechanism against microbial pathogens. The dermaseptin (B158304) family, to which this compound belongs, is a prominent group of these defensive molecules found in frogs of the Hylidae family. mdpi.comnih.gov The initial discovery of dermaseptins dates back to 1991 with the identification of Dermaseptin-S1 from the same frog species, Phyllomedusa sauvagii. mdpi.com

The process of isolating this compound from the frog's skin secretions involves several key steps. The crude secretion is first collected, often through a non-lethal method such as mild electrical stimulation of the skin's granular glands. embrapa.br The collected secretion, which is a complex mixture of various peptides and proteins, is then lyophilized (freeze-dried). To separate the components, the lyophilized powder is redissolved and subjected to reverse-phase high-performance liquid chromatography (RP-HPLC). mdpi.commdpi.com This technique separates molecules based on their hydrophobicity. Fractions are collected at different intervals, and those containing a molecule with the predicted molecular mass of this compound are further analyzed. mdpi.com The primary structure of the isolated peptide is then confirmed using techniques like tandem mass spectrometry (MS/MS) fragmentation sequencing. mdpi.commdpi.com

Table 1: Isolation and Identification of this compound
ParameterDescriptionReference
Source OrganismPhyllomedusa sauvagii (Waxy monkey tree frog) mdpi.comresearchgate.netoup.com
OriginSkin Secretions mdpi.com
Collection MethodMild electrical stimulation of granular skin glands embrapa.br
Purification TechniqueReverse-Phase High-Performance Liquid Chromatography (RP-HPLC) mdpi.commdpi.com
Structural ConfirmationTandem Mass Spectrometry (MS/MS) mdpi.commdpi.com

Molecular Cloning and cDNA Sequencing of this compound Precursors

To understand the genetic basis of this compound production, researchers employ molecular cloning techniques to identify and sequence the complementary DNA (cDNA) that encodes its precursor. This process typically begins with the extraction of messenger RNA (mRNA) from the frog's skin secretion. mdpi.compeerj.com This mRNA is then used as a template to synthesize a cDNA library. mdpi.com

A method known as "shotgun" cloning is often utilized, where a specific degenerate primer, designed based on the highly conserved sequences of other known dermaseptins, is used to amplify the target cDNA from the library. mdpi.com The full-length cDNA encoding the this compound precursor can be obtained using techniques like Rapid Amplification of cDNA Ends (RACE). mdpi.com

Sequencing of the cloned cDNA reveals the complete amino acid sequence of the precursor protein, also known as a prepropeptide. The translated open-reading frame of a dermaseptin precursor typically has a tripartite structure. embrapa.br For instance, the precursor for a dermaseptin from Phyllomedusa sauvagii was found to consist of 76 amino acids, which includes a highly conserved 22-residue hydrophobic signal peptide, a 16-residue acidic spacer, and the 28-amino acid sequence of the mature peptide. mdpi.com

Table 2: Characteristics of a Dermaseptin Precursor from Phyllomedusa sauvagii
Precursor ComponentLength (Amino Acids)FunctionReference
Signal Peptide22Directs the precursor to the secretory pathway mdpi.comembrapa.br
Acidic Spacer16Keeps the mature peptide inactive until secretion mdpi.com
Mature Peptide28The final, active form of this compound mdpi.com

Characterization of Biosynthetic Pathways

The biosynthesis of this compound from its precursor involves a series of post-translational modifications. This pathway ensures that the potent, membrane-disrupting peptide is only activated once it is secreted from the cell, preventing damage to the frog's own tissues.

The process begins with the synthesis of the prepropeptide. The N-terminal signal peptide guides the precursor into the endoplasmic reticulum for secretion. embrapa.br This signal peptide is then cleaved off. The resulting propeptide, which contains the acidic spacer and the mature peptide sequence, is transported through the secretory pathway.

A crucial step is the excision of the mature peptide from the acidic spacer domain. This cleavage occurs at specific processing sites, which are typically pairs of basic amino acid residues, such as Lysine-Arginine (Lys-Arg). embrapa.brmdpi.comnih.gov This cleavage is carried out by enzymes known as propeptide convertases.

Finally, many dermaseptins undergo C-terminal amidation. In this process, a glycine (B1666218) residue at the C-terminus of the mature peptide sequence acts as a donor for the amide group. mdpi.comnih.gov This modification is important for the stability and biological activity of the final peptide. The fully processed, mature this compound is then stored in the granular glands of the skin, ready to be released upon stimulation.

Structural Elucidation and Structure Function Relationships of Dermaseptin 4

Secondary Structure Analysis and Conformational Dynamics

The biological activity of Dermaseptin-4 and its analogues is highly dependent on their three-dimensional structure, particularly their ability to adopt specific conformations upon interacting with cell membranes. nih.govnih.gov

In aqueous or polar solutions, this compound and related peptides typically exist in an unstructured, random coil conformation. nih.govnih.govmdpi.commdpi.com However, they undergo a significant conformational change in nonpolar or membrane-mimetic environments, such as in the presence of trifluoroethanol (TFE) or lipid vesicles, folding into an amphipathic α-helix. nih.govmdpi.comresearchgate.netembrapa.br This transition from a disordered coil to an ordered helix is a fundamental characteristic of the dermaseptin (B158304) family and is considered essential for their membrane-disrupting activity. nih.govnih.govmdpi.commdpi.com

Circular dichroism (CD) spectroscopy is a key technique used to study these conformational changes. Studies on dermaseptin peptides demonstrate a dramatic increase in α-helical content when moving from an aqueous buffer to a membrane-mimicking environment. For instance, the dermaseptin peptide Der-PS4 showed only 4.1% α-helical content in an ammonium (B1175870) acetate (B1210297) solution, but this increased to 67.6% in a TFE/ammonium acetate solution and as high as 77.3% in the presence of certain liposomes. mdpi.com This induced folding allows the peptide to insert into and disrupt the lipid bilayer of target cells. mdpi.comresearchgate.net The integrity of this α-helical structure is considered important for the bioactivity of dermaseptins. nih.gov

Table 1: Alpha-Helical Content of Dermaseptin-PS4 in Various Environments

Environment α-Helical Content (%)
Ammonium Acetate Solution 4.1
TFE/Ammonium Acetate 67.6
DOPC/DOPG (1/1) Liposomes 62.0
DOPE/DOPG (1/1) Liposomes 77.3

Data sourced from structural analysis of Der-PS4, a novel dermaseptin peptide. mdpi.com

The α-helical structure adopted by this compound is amphipathic, meaning it has distinct hydrophobic and hydrophilic faces when viewed along the helical axis. oup.comresearchgate.netmdpi.com The hydrophilic face is typically rich in positively charged amino acids, such as lysine (B10760008), while the hydrophobic face is composed of nonpolar residues. nih.gov This spatial segregation of polar and nonpolar residues is a critical determinant of the peptide's function. nih.gov

The positively charged face facilitates the initial electrostatic attraction to the negatively charged components of microbial cell membranes. nih.govmdpi.com Following this initial binding, the hydrophobic face promotes the insertion of the peptide into the nonpolar lipid core of the membrane. nih.gov This interaction ultimately leads to membrane permeabilization and cell lysis. oup.comresearchgate.net The degree of amphipathicity can be quantified by the hydrophobic moment (µH), and helical wheel projections are commonly used to visualize the distribution of hydrophobic and hydrophilic residues. oup.comnih.gov

Alpha-Helical Content and Coil-to-Helix Transitions in Membrane-Mimetic Environments

Influence of Amino Acid Sequence on Bioactivity

The specific sequence of amino acids in this compound dictates its physicochemical properties, which in turn govern its biological activity.

Net Charge: A sufficient net positive charge, typically from +3 to +5, is crucial for the initial binding of the peptide to the negatively charged surfaces of bacterial membranes through electrostatic interactions. oup.comnih.govsemanticscholar.org This charge is primarily contributed by lysine residues. mdpi.com Increasing the net positive charge, for instance through C-terminal amidation or amino acid substitution, can enhance antimicrobial potency. oup.commdpi.com

Hydrophobicity: The hydrophobic character of the peptide is essential for its insertion into and disruption of the lipid bilayer. nih.gov However, excessive hydrophobicity can be detrimental. Highly hydrophobic analogues of Dermaseptin S4 have shown a tendency to self-aggregate in solution, which can limit their effective concentration and thus reduce their antibacterial activity. nih.gov Furthermore, high hydrophobicity can lead to increased toxicity toward host cells, such as erythrocytes. researchgate.net Therefore, an optimal balance between charge and hydrophobicity is required to achieve potent and selective antimicrobial activity. asm.orgresearchgate.net

The dermaseptin family, including DS-4, features several conserved sequence motifs that are important for its structure and function. oup.comnih.gov One of the most significant is the presence of a tryptophan (Trp) residue at position 3 from the N-terminus. oup.commdpi.comresearchgate.net The indole (B1671886) side chain of tryptophan is thought to act as an anchor, facilitating the partitioning of the peptide into the interfacial region of the cell membrane. mdpi.com

Another conserved feature is a recurring sequence pattern, often -AAA/GKAAL/G/NA-, located in the central or C-terminal region of the peptide. oup.comnih.govresearchgate.net This region contributes significantly to the formation of the stable, amphipathic α-helix. The N-terminal domain of dermaseptins is believed to be primarily responsible for the selective interaction with bacterial membranes, while the C-terminal helix contributes more to nonspecific membrane lysis. researchgate.net Lysine (K) residues are frequently found throughout the sequence, providing the critical positive charge necessary for membrane targeting. mdpi.commdpi.com

Determinants of Net Charge and Hydrophobicity in Peptide Function

Peptide Oligomerization and Self-Assembly Properties in Solution

In aqueous solutions, some dermaseptin peptides, including the native Dermaseptin S4, exhibit a high propensity for self-assembly and oligomerization. nih.govresearchgate.net This aggregation is driven primarily by hydrophobic interactions between peptide monomers. researchgate.net

Studies have shown that native Dermaseptin S4 has a high level of self-assembly, with a critical micelle concentration of just 0.2 μM. nih.gov This aggregation in solution can sequester the peptide monomers, limiting their availability to interact with target microbial membranes and thereby reducing the peptide's antibacterial efficacy. nih.govresearchgate.net It has been suggested that this oligomerization is mediated by interactions involving the N-terminal domain. researchgate.net

Advanced Synthetic Strategies and Peptide Engineering of Dermaseptin 4 Derivatives

Solid-Phase Peptide Synthesis Methodologies

The primary method for producing Dermaseptin-4 and its derivatives is Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS). nih.govmdpi.comnih.govajol.info This technique allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. mdpi.com

The process begins with a resin, such as p-methylbenzdrylamine (pMBHA) or 4-methylbenzhydrylamine, which provides a C-terminal amide upon cleavage, a common feature in many natural dermaseptins. oup.comasm.orgnih.gov The synthesis cycle involves two main steps:

Deprotection: The Fmoc protecting group on the N-terminal amino acid of the resin-bound chain is removed, typically using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). mdpi.com

Coupling: The next Fmoc-protected amino acid is activated by a coupling agent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and added to the resin to form a new peptide bond. mdpi.com

This cycle is repeated until the desired peptide sequence is fully assembled. ajol.infomdpi.com Once the synthesis is complete, the peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously. This is typically achieved using a strong acid cocktail, often containing trifluoroacetic acid (TFA) mixed with scavengers like water, thioanisole, and 1,2-ethanedithiol (B43112) to prevent side reactions. nih.govmdpi.com

Purification Techniques for Native and Synthetic Peptides

Following synthesis and cleavage, the crude peptide product is a mixture containing the target peptide along with truncated sequences and by-products from the chemical reactions. Therefore, a robust purification step is essential to isolate the desired compound to a high degree of homogeneity.

The universally adopted method for purifying this compound and its synthetic derivatives is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . mdpi.comoup.comnih.govnih.gov In this technique, the crude peptide mixture is dissolved and passed through a column packed with a nonpolar stationary phase (commonly C4 or C18 alkyl chains). A mobile phase, typically a gradient of increasing acetonitrile (B52724) concentration in water with 0.1% TFA, is used to elute the peptides. nih.govnih.gov Peptides are separated based on their hydrophobicity; more hydrophobic peptides are retained longer on the column. nih.gov

After purification, the identity and purity of the peptide are confirmed. The molecular weight of the purified peptide is verified using Mass Spectrometry , often with techniques like electrospray ionization (ESI-MS) or MALDI-TOF. nih.govoup.comasm.org The purity is assessed by analytical RP-HPLC, which should show a single, sharp peak. nih.govasm.org The final product is typically a lyophilized powder, which is stored at low temperatures. mdpi.comnih.gov

Rational Design Principles for this compound Analogues

Rational design involves making specific, deliberate modifications to the peptide's amino acid sequence to enhance its biological properties. For Dermaseptin-S4, the primary goals are to increase its antimicrobial potency and spectrum while decreasing its hemolytic activity against host cells. nih.gov Key strategies include truncation, amino acid substitution, N-terminal acylation, and the creation of chimeric peptides.

Structure-activity relationship studies have revealed that the full length of the Dermaseptin-S4 peptide is not always necessary for its antimicrobial function. semanticscholar.org The N-terminal domain is crucial for its activity, while the C-terminal region can sometimes contribute more to cytotoxicity. mdpi.comsemanticscholar.org Consequently, truncating the peptide, primarily from the C-terminus, is a common strategy to create shorter, more selective analogues. mdpi.comnih.gov

For example, truncated derivatives such as K₄-S4(1-16) and K₄-S4(1-13) have been synthesized and studied extensively. nih.govasm.org These shorter peptides often retain potent antibacterial activity, sometimes even exceeding that of the parent molecule against certain strains, while displaying significantly reduced hemolytic activity. mdpi.comnih.govnih.gov This approach not only improves the therapeutic profile but also reduces the cost and complexity of synthesis.

PeptideSequenceLengthNet ChargeKey FindingReference
Dermaseptin (B158304) S4 (S4)ALWMTLLKKVLKAAAKAALNAVLVGANA28+4Parent peptide, potent but highly hemolytic. ajol.infonih.gov
K₄-S4(1-16)ALWK TLLKKVLKAAAK-NH₂16+6Potent antibacterial activity with reduced hemolytic activity compared to S4. mdpi.comnih.gov
K₄-S4(1-13)ALWK TLLKKVLKA-NH₂13+5Retained rapid bactericidal activity, effective in vivo, and well-tolerated at high doses. nih.govasm.org
S4(1-15)ALWMTLLKKVLKAAA-NH₂15+4Demonstrated high activity against oral bacteria. nih.gov

Altering the amino acid composition is a powerful tool to modulate the physicochemical properties of Dermaseptin-S4, such as its net positive charge and hydrophobicity. A key strategy involves substituting neutral or hydrophobic residues with cationic amino acids, most commonly lysine (B10760008) (K). mdpi.comresearchgate.net Increasing the net positive charge generally enhances the initial electrostatic attraction of the peptide to the negatively charged bacterial membrane, which can lead to more potent antimicrobial activity. mdpi.comnih.gov

The derivative K₄K₂₀-S4 is a prominent example, where methionine at position 4 and asparagine at position 20 are replaced by lysine. mdpi.comasm.org This double substitution increases the net charge from +4 to +6, resulting in a derivative that is significantly more potent against bacteria than the native S4 peptide. nih.gov However, such modifications can sometimes also increase hemolytic activity, highlighting the delicate balance between charge, hydrophobicity, and selectivity. asm.orgresearchgate.net

PeptideSequence ModificationNet ChargeHydrophobicity (H)Key FindingReference
Dermaseptin S4 (S4)-+40.548High hydrophobicity contributes to aggregation and high hemolytic activity. mdpi.comnih.gov
K₄-S4M4K Substitution+5-Substitution led to potent derivatives. nih.govasm.org
K₄K₂₀-S4M4K, N20K Substitutions+60.451Significantly enhanced antibacterial potency; maintained activity under extreme conditions. nih.govmdpi.com

N-terminal acylation, the conjugation of a fatty acid chain to the peptide's N-terminus, is another effective strategy to engineer Dermaseptin-S4 derivatives. nih.govnih.govasm.org This modification directly impacts the peptide's hydrophobicity and its interaction with cell membranes. asm.org The rationale is often to replace N-terminal amino acids with an acyl chain of moderate length, which can stabilize the peptide's α-helical structure and improve its lytic efficiency. nih.govasm.org

Studies have shown that replacing the first two or three amino acids of a truncated S4 derivative with fatty acids like heptanoic acid (C₇) or aminododecanoic acid (NC₁₂) can recover or even enhance antimicrobial potency. nih.govnih.gov For instance, the lipopeptide C₇-S4(3-15) demonstrated faster and more potent bactericidal kinetics compared to its non-acylated counterpart, S4(1-15). nih.gov This approach allows for fine-tuning the peptide's amphipathicity, which is critical for its membrane-disrupting activity. asm.orgasm.org

Peptide DerivativeModificationKey FindingReference
C₇-S4(3-15)Replaced N-terminal AL with Heptanoic acid (C₇)Showed faster bactericidal kinetics and was highly effective against oral pathogens. nih.govnih.gov
NC₁₂-S4(3-15)Replaced N-terminal AL with Aminododecanoic acid (NC₁₂)Resulted in improved potency and bactericidal activity, including against biofilms. nih.govnih.gov
NC₁₂-K₄-S4(1-14)Conjugation of aminododecanoic acid to a 14-merExtended the peptide's potency range under various extreme conditions (pH, salt). asm.org

An innovative approach in peptide engineering is the creation of chimeric peptides, which are hybrid molecules constructed by fusing segments from two or more different peptides. nih.gov This strategy aims to combine the distinct beneficial properties of the parent molecules into a single construct with enhanced or novel functionalities.

A notable example involving a Dermaseptin-S4 derivative is the chimeric peptide DD₁₃-RIP . nih.gov This construct was created by fusing:

DD₁₃: A 13-residue N-terminal fragment of Dermaseptin-S4, responsible for potent, non-specific membrane disruption.

RIP (RNA III-Inhibiting Peptide): A heptapeptide (B1575542) that specifically inhibits a key virulence regulatory system (quorum-sensing) in Staphylococcus species.

The resulting chimeric peptide, DD₁₃-RIP, exhibited a dual mechanism of action. The dermaseptin component provided broad-spectrum bactericidal activity, while the RIP component specifically targeted staphylococcal pathogenesis. This construct was shown to be effective in preventing graft-associated infections by antibiotic-resistant staphylococci, demonstrating the potential of chimeric design to create highly effective and targeted antimicrobial agents. nih.gov

Comprehensive Analysis of Dermaseptin 4 Biological Activities

Broad-Spectrum Antimicrobial Potency of Dermaseptin-4

This compound and its derivatives exhibit potent antimicrobial activity against a diverse array of microorganisms, including bacteria, fungi, parasites, and viruses. nih.govnih.gov The primary mechanism of action is believed to involve the disruption of microbial cell membranes. nih.govasm.org

This compound and its synthetic analogues have demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. nih.govnih.gov

A novel dermaseptin (B158304) peptide, Der-PS4, discovered in the skin secretion of the waxy monkey tree frog, Phyllomedusa sauvagii, showed a broad spectrum of activity. mdpi.com It was effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. mdpi.com Studies on Dermaseptin S4 derivatives have further highlighted their potent antibacterial properties. For instance, the derivative K4K20-S4 displayed robust activity against numerous clinical isolates of S. aureus, P. aeruginosa, and E. coli. nih.govresearchgate.net Another derivative, K4-S4(1-16), also showed significant bactericidal effects. nih.gov Research has shown that N-terminal fragments of dermaseptins, typically 16-19 amino acids long, can retain considerable antibacterial activity. researchgate.net

Interactive Table: Antibacterial Activity of this compound and its Derivatives

Peptide/Derivative Bacterium MIC (μg/mL) MIC (μM) Reference
Der-PS4 Staphylococcus aureus 4 mdpi.com
Der-PS4 Methicillin-resistant S. aureus (MRSA) 8 mdpi.com
Der-PS4 Enterococcus faecalis 32 mdpi.com
Der-PS4 Escherichia coli 8 mdpi.com
Der-PS4 Pseudomonas aeruginosa 16 mdpi.com
K4K20-S4 Staphylococcus aureus (clinical isolates) 1-4 nih.govresearchgate.net
K4K20-S4 Pseudomonas aeruginosa (clinical isolates) 1-4 nih.govresearchgate.net
K4K20-S4 Escherichia coli (clinical isolates) 1-16 nih.govresearchgate.net
K4S4(1-16) Acinetobacter baumannii 12.5 mdpi.com
K4K20S4 Acinetobacter baumannii 3.125 mdpi.com
K4K20S4 (P28) Escherichia coli O157:H7 8 asm.org

The antifungal properties of this compound and its analogues have also been well-documented. ajol.info A novel dermaseptin, Der-PS4, exhibited inhibitory activity against the pathogenic yeast Candida albicans. mdpi.com Similarly, Dermaseptin-PH was found to inhibit the growth of C. albicans. nih.gov Studies on various Dermaseptin S4 analogues revealed their efficacy against fungi such as Cryptococcus neoformans and Aspergillus fumigatus. ajol.info Recent research has also highlighted the potent activity of Dermaseptin against the emerging multidrug-resistant fungus Candida auris, with a minimum inhibitory concentration (MIC) of 15.62 μg/mL and a minimum fungicidal concentration (MFC) of 31.25 μg/mL. rsc.org

Interactive Table: Antifungal Activity of this compound and its Derivatives

Peptide/Derivative Fungus MIC (μg/mL) MFC (μg/mL) Reference
Der-PS4 Candida albicans mdpi.com
Dermaseptin-PH Candida albicans nih.gov
Dermaseptin S4 Analogues Cryptococcus neoformans ajol.info
Dermaseptin S4 Analogues Aspergillus fumigatus ajol.info

This compound and its derivatives have demonstrated significant potential as antiparasitic agents. frontiersin.org Research has shown that these peptides can target and kill the malaria parasite, Plasmodium falciparum, within infected erythrocytes. frontiersin.orgnih.gov The derivative K4K20-S4 was identified as a particularly potent antiplasmodial peptide. nih.gov Further modifications, such as the addition of an aminoheptanoyl group to a shorter derivative, K4S4(1-13)a, resulted in enhanced specific antiparasitic activity by directly targeting the parasite's membrane within the host cell. nih.gov Dermaseptin S4 derivatives have also shown activity against other parasites, such as Trypanosoma cruzi and Leishmania amazonensis. frontiersin.org

The antiviral activity of this compound and its derivatives has been investigated against several viruses. nih.gov Modified Dermaseptin S4 has shown in vitro activity against Herpes Simplex Virus 1 and 2 (HSV-1 and HSV-2), including acyclovir-resistant strains. nih.govfrontiersin.org The mechanism is thought to involve interference with the early stages of the viral replication cycle. nih.gov Furthermore, Dermaseptin S4 has demonstrated in vitro activity against Human Immunodeficiency Virus 1 (HIV-1) by inhibiting its attachment to and transmission between cells. nih.govfrontiersin.org A modified version of S4, S4M4K, showed a remarkable 97% efficacy against the rabies virus (RABV) at a concentration of 7.5 μM. africaresearchconnects.com

Interactive Table: Antiviral Activity of this compound and its Derivatives

Peptide/Derivative Virus Activity Reference
Modified Dermaseptin S4 Herpes Simplex Virus 1 & 2 Active in vitro, including against acyclovir-resistant strains nih.govfrontiersin.org
Dermaseptin S4 Human Immunodeficiency Virus 1 (HIV-1) Inhibits attachment and transmission in vitro nih.govfrontiersin.org
Dermaseptin S4 Rabies Virus (RABV) 89% inhibition at 7.5 μM africaresearchconnects.com

Antiparasitic Efficacy Studies

Anti-Biofilm Activity Investigations of this compound

Bacterial biofilms pose a significant challenge in clinical settings due to their inherent resistance to conventional antibiotics. This compound and its derivatives have shown promising activity against these resilient structures. nih.gov A novel peptide, Der-PS4, demonstrated considerable biofilm eradicating capabilities. mdpi.com It was effective against biofilms of both Gram-positive and Gram-negative bacteria, including S. aureus, MRSA, E. coli, and P. aeruginosa. mdpi.com

Studies focusing on derivatives of Dermaseptin S4 have revealed their potent anti-biofilm properties. nih.gov The derivatives K4S4 and K4K20S4 were found to be particularly active against biofilms formed by S. aureus, E. coli, and P. aeruginosa. nih.gov These derivatives were shown to reduce the survival of biofilm cells. nih.gov Furthermore, research on Dermaseptin's effect on Candida auris biofilms showed a concentration-dependent inhibition, with an average reduction of 33.1% at the MIC and 93.76% at the MFC. rsc.org The substitution of fatty acids for amino acids in a Dermaseptin S4 peptide has also been suggested as a useful strategy for controlling pathogens associated with oral biofilms. tandfonline.com

Antiproliferative Activity against Transformed Cell Lines

In addition to its antimicrobial properties, this compound and its analogues have demonstrated antiproliferative activity against various cancer cell lines. nih.govnih.gov A novel dermaseptin, Der-PS4, was found to possess antiproliferative capacity against five different cancer cell lines. mdpi.com Another novel peptide, Dermaseptin-PP, exhibited significant antiproliferative effects on all tested cancer cell lines, with the strongest effect on H157 cells. frontiersin.org Similarly, Dermaseptin-PH showed a broad spectrum of anticancer activities against several human cancer cell lines, with the most pronounced inhibition observed on MCF-7 breast cancer cells. nih.gov The N-terminus of the native peptide has been identified as being necessary for this anti-proliferative effect. researchgate.net

Interactive Table: Antiproliferative Activity of Dermaseptin Derivatives

Peptide/Derivative Cell Line Cell Type IC50 Reference
Der-PS4 U251MG Human glioblastoma astrocytoma 57.66 nM mdpi.com
Der-PS4 H157 Non-small cell lung cancer 0.19 μM mdpi.com
Der-PS4 MDA-MB-435S Melanoma 0.11 μM mdpi.com
Der-PS4 MCF-7 Breast cancer 0.67 μM mdpi.com
Der-PS4 PC-3 Prostatic cancer 0.44 μM mdpi.com
Dermaseptin-PP H157 Non-small cell lung cancer 1.55 μM frontiersin.org
Dermaseptin-PP MCF-7 Breast cancer 2.92 μM frontiersin.org
Dermaseptin-PP PC-3 Prostatic cancer 4.15 μM frontiersin.org
Dermaseptin-PP U251 MG Human glioblastoma astrocytoma 2.47 μM frontiersin.org
Dermaseptin-PH MCF-7 Breast cancer 0.69 μM nih.gov
Dermaseptin-PH H157 Non-small cell lung cancer 2.01 μM nih.gov
Dermaseptin-PH U251MG Human glioblastoma astrocytoma 2.36 μM nih.gov
Dermaseptin-PH MDA-MB-435S Melanoma 9.94 μM nih.gov

Immunomodulatory and Chemotactic Research with this compound

This compound (DRS-S4), a member of the dermaseptin family of antimicrobial peptides (AMPs) isolated from the skin of Phyllomedusa frogs, has been a subject of research not only for its direct antimicrobial actions but also for its ability to modulate the host's immune response. nih.govfrontiersin.orgsci-hub.se These peptides represent a component of the frog's innate defense system. mdpi.com Research into the immunomodulatory functions of this compound has primarily focused on its interaction with bacterial components and the subsequent effects on immune cells, particularly macrophages. In contrast, specific research into its chemotactic properties is less defined in scientific literature.

Immunomodulatory Findings

The principal immunomodulatory activity identified for this compound is its ability to bind to and neutralize lipopolysaccharide (LPS). nih.govfrontiersin.org LPS, a major component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and can trigger a strong inflammatory response, which in severe cases can lead to sepsis. nih.govsemanticscholar.org

Research has shown that this compound can bind to LPS, which is believed to suppress the activation of macrophages and consequently decrease the production of pro-inflammatory cytokines. nih.govfrontiersin.org By sequestering LPS, this compound can prevent the interaction of this endotoxin (B1171834) with its primary receptor complex on immune cells, which includes Toll-like receptor 4 (TLR4) and CD14. nih.govsemanticscholar.org This action effectively dampens the inflammatory cascade that would otherwise be initiated by the presence of Gram-negative bacteria. This anti-inflammatory effect is a key aspect of its immunomodulatory potential. nih.govasm.org

A study by Navon-Venezia et al. (2002), frequently cited in reviews, established that dermaseptins, including S4 derivatives, possess this LPS-binding capacity. nih.govasm.orgresearchgate.net This interaction blocks the signaling pathway that leads to the production of inflammatory cytokines by macrophages, which can protect against the detrimental effects of severe bacterial infections. nih.govasm.org

The table below summarizes the key findings related to the immunomodulatory effects of this compound and its derivatives.

Research FindingImmune Cell/Component InvolvedObserved EffectReference
Lipopolysaccharide (LPS) BindingMacrophagesSuppression of macrophage activation nih.govfrontiersin.org
Cytokine ProductionMacrophagesDecreased production of inflammatory cytokines nih.govfrontiersin.orgasm.org
LPS NeutralizationLipopolysaccharide (LPS)Blocks interaction of LPS with LPS-binding protein nih.govasm.org

Chemotactic Research

Chemotaxis, the directed migration of cells in response to a chemical stimulus, is a critical function of the innate immune system, enabling leukocytes to move to sites of infection or injury. researchgate.net Several members of the dermaseptin family, such as Dermaseptin-S9, have been identified as being chemotactic for human leukocytes. nih.govfrontiersin.org

However, comprehensive studies focusing specifically on the chemotactic properties of the native this compound peptide are not prominently available in the reviewed scientific literature. Research has demonstrated that this property is not uniform across the entire dermaseptin family. For instance, Dermaseptin DA4 is a potent chemoattractant for human leukocytes, while Dermaseptin B2, which shares high sequence homology with Dermaseptin-S4, was found to be unable to induce the directional migration of these cells. researchgate.net This highlights the specificity of this biological activity and underscores that the chemotactic ability of one dermaseptin cannot be assumed for another, even with close structural similarities.

Molecular and Cellular Mechanisms of Action of Dermaseptin 4

Membrane Interaction and Disruption Mechanisms

The primary mechanism of action for Dermaseptin-4 and its derivatives involves a direct interaction with the microbial cell membrane, leading to a loss of membrane integrity and subsequent cell death. oup.compreprints.org This interaction is multifaceted and involves several distinct but interconnected processes.

This compound induces the permeabilization of microbial membranes, a process that disrupts the cell's osmotic balance and leads to the leakage of intracellular contents. mdpi.comoup.com Studies have shown that this compound and its analogs can cause the dissipation of the membrane potential in parasites, a clear indication of membrane permeabilization. nih.govnih.gov This depolarization of the parasite membrane occurs in a dose- and time-dependent manner. nih.gov The peptide's ability to permeabilize the membrane is a critical step that ultimately leads to cell death by causing the leakage of essential ions and metabolites, halting ATP production, and arresting cellular metabolism. nih.govasm.org

The process begins with the peptide binding to the membrane, which is believed to be an early event in a series of steps that result in the destabilization of the microbial membrane structure. nih.gov This leads to the leakage of cellular components, such as nucleic acids, which can be measured to assess the extent of membrane damage. oup.compreprints.org

The precise mechanism by which this compound disrupts the membrane is thought to involve the formation of pores or channels. Two primary models have been proposed for the action of dermaseptins in general: the "barrel-stave" and the "carpet-like" models. mdpi.comnih.gov

Barrel-Stave Model: In this model, the peptides insert into the membrane and aggregate to form a transmembrane pore, similar to the staves of a barrel. mdpi.comacs.org This creates a channel through which intracellular contents can leak out. nih.gov

Carpet-Like Model: This model suggests that the peptides accumulate on the surface of the membrane, forming a "carpet." mdpi.complos.org Once a threshold concentration is reached, the peptides disrupt the membrane in a detergent-like manner, leading to the formation of pores and eventual membrane disintegration. mdpi.complos.org

While both models are considered, some evidence suggests that the action of this compound derivatives may involve pore formation models other than the carpet model. semanticscholar.org The strong sigmoidal nature of the dose-response effect of some dermaseptin (B158304) derivatives suggests that the active form of the peptide is an oligomer, which supports the idea of pore formation through peptide aggregation. nih.gov

The initial interaction between this compound and the microbial membrane is driven by electrostatic forces. nih.gov Dermaseptins are cationic peptides, meaning they carry a net positive charge. oup.comnih.gov This positive charge facilitates their interaction with the negatively charged components of microbial membranes, such as phospholipids (B1166683). mdpi.comresearchgate.net This electrostatic attraction is a key factor in the peptide's ability to selectively target microbial cells over host cells, as microbial membranes are typically more negatively charged. nih.gov Increasing the net positive charge of Dermaseptin-S4 derivatives has been shown to result in more potent antimicrobial activity. nih.govnih.gov

The interaction of the N-terminal domain with the cell membrane is particularly dependent on the net charge state, although the C-terminal domain also contributes to binding affinity. nih.gov These electrostatic interactions are crucial for the subsequent steps of membrane disruption. nih.gov

Peptide aggregation is a significant factor influencing the activity and selectivity of this compound. nih.gov The native Dermaseptin S4 has a high tendency to aggregate in aqueous solutions, which is related to its high hydrophobicity. nih.govnih.gov This aggregation can limit its effectiveness against certain bacteria by hindering its ability to cross the outer membrane. asm.org

However, peptide aggregation on the membrane surface can also be a crucial part of its lytic mechanism. plos.org The aggregation of peptide monomers bound to the membrane can lead to the formation of the pores or channels described in the proposed models, ultimately disrupting membrane integrity. nih.gov Modifications to the peptide sequence, such as reducing hydrophobicity or increasing the net positive charge, can decrease aggregation in solution while potentially enhancing its ability to disrupt membranes once bound. nih.govnih.gov For instance, deleting hydrophobic domains or inserting cationic residues can reduce aggregation due to electrostatic repulsion. nih.gov The induction of leakage in some model membranes appears to be related to peptide aggregation. plos.org

Electrostatic Interactions with Membrane Components

Research on Intracellular Target Interactions

While the primary mechanism of action for this compound is membrane disruption, some research suggests that it and other antimicrobial peptides may also have intracellular targets. researchgate.netnih.gov Once the membrane is permeabilized, the peptide can enter the cell and interact with various intracellular components. frontiersin.org

A study using an E. coli proteome microarray systematically identified the protein targets of several intracellular-targeting AMPs, including a hybrid of pleurocidin (B1576808) and dermaseptin (P-Der). nih.gov This study revealed that P-Der affects several catabolic processes of small molecules. nih.gov Furthermore, the study found that all four AMPs tested, including the dermaseptin hybrid, target arginine decarboxylase, a crucial enzyme for E. coli survival in acidic environments. nih.gov While this research was not on this compound specifically, it provides a framework for understanding how dermaseptin-class peptides might function once inside the cell.

Confocal microscopy has shown that a fluoresceinated K4-S4 peptide localizes not only to the cell membrane but also within the cytoplasm of nucleated cells, indicating that the peptide is taken up by the cells. researchgate.net This intracellular localization supports the possibility of interactions with internal targets.

Quorum Sensing Modulation Studies for Chimeric Derivatives

Quorum sensing (QS) is a system of cell-to-cell communication that bacteria use to coordinate gene expression based on population density. nih.gov Interfering with QS is a novel approach to combating bacterial infections, particularly those involving biofilms. nih.govfrontiersin.org

Research has explored the creation of chimeric peptides that combine a membrane-active dermaseptin derivative with a peptide that inhibits QS. nih.govfrontiersin.org One such study created a hybrid peptide, DD13-RIP, composed of a 13-residue dermaseptin derivative (K4-S4(1-13)a, also known as DD13) and an RNA III-inhibiting peptide (RIP). nih.gov RIP is known to disrupt staphylococcal QS mechanisms. nih.gov

In vitro, this chimeric peptide was effective at both inhibiting bacterial proliferation (due to the dermaseptin component) and suppressing RNA III synthesis, a key part of the staphylococcal pathogenesis regulated by QS. nih.gov In vivo studies in a rat graft infection model showed that the hybrid peptide was more potent at preventing staphylococcal infections than either of its components alone, suggesting a synergistic effect. nih.gov This indicates that attacking bacteria through both membrane disruption and QS inhibition is a promising strategy. nih.gov

Interference with Pathogen Replication Cycles

This compound and its derivatives have been shown to interfere with the replication cycles of various pathogens, including viruses. Research suggests that the primary mode of antiviral action is the disruption of the viral envelope and interference with the initial stages of viral infection, such as attachment and entry into host cells. nih.govresearchgate.netvulcanchem.com

For instance, Dermaseptin S4 has demonstrated in vitro activity against Human Immunodeficiency Virus 1 (HIV-1) by inhibiting its attachment to host cells. nih.govresearchgate.net The antiviral activity is most effective when the peptide is administered before or at the moment of viral incubation with host cells, indicating an interference early in the viral replication cycle. nih.gov Studies on Herpes Simplex Virus (HSV) also suggest that Dermaseptin S4 interferes with the early phases of virus replication. nih.gov The mechanism is thought to involve interactions with the viral envelope proteins or the lipid membrane itself. researchgate.net The N-terminal region of Dermaseptin S4 has been identified as crucial for its antiviral activity. vulcanchem.com

The antiviral efficacy of Dermaseptin S4 and its analogs against different viruses is summarized in the table below.

VirusEffect of this compoundProposed MechanismReference
HIV-1 Inhibition of attachment to endometrial cells and subsequent transmission to T-cells.Interference with the initial phase of viral replication. nih.govresearchgate.net
Herpes Simplex Virus 1 & 2 (HSV-1 & HSV-2) Antiviral activity, including against acyclovir-resistant strains.Interference early in the viral replication cycle. nih.gov
Zika Virus (ZIKV) Inhibition of the initial stages of virus infection.Direct interaction with the viral particle, potentially leading to lysis of the viral membrane. researchgate.netnih.gov
Rabies Virus (RABV) Up to 89% inhibition at a concentration of 7.5 μM.Direct interaction with the viral envelope; the N-terminal region is crucial for this activity. vulcanchem.com

Induction of Apoptosis in Fungal Pathogens

In addition to direct membrane disruption, some dermaseptins have been found to induce programmed cell death, or apoptosis, in fungal pathogens. While research on this compound specifically is part of a broader investigation into the family, studies on other dermaseptins like S3 and even un-specified "Dermaseptin" provide strong evidence for this mechanism against fungi such as Candida albicans and Candida auris. nih.govnih.govmdpi.com

The apoptotic process in fungi induced by dermaseptins can involve several key events:

Reactive Oxygen Species (ROS) Production: The peptides can trigger an increase in intracellular ROS levels, leading to oxidative stress. nih.gov

Mitochondrial Membrane Disruption: They can cause damage to the mitochondrial membrane. nih.gov

DNA Fragmentation: Evidence of DNA damage is another hallmark of apoptosis induced by these peptides. uminho.pt

Caspase-Independent, AIF-Dependent Pathway: At least one study on an amphibian-derived antimicrobial peptide showed it kills yeast via a programmed cell death pathway that is independent of caspases but dependent on Apoptosis-Inducing Factor (AIF). mdpi.com

A recent study on Candida auris demonstrated that Dermaseptin induced significant oxidative stress and apoptosis in a dose-dependent manner. nih.gov This was evidenced by changes in antioxidant enzyme activity and the externalization of phosphatidylserine, an early marker of apoptosis. nih.gov

Cellular Selectivity and Differential Membrane Interactions of this compound

A crucial aspect of the therapeutic potential of antimicrobial peptides is their ability to selectively target microbial cells while exhibiting low toxicity towards host cells. oup.compreprints.org This selectivity is largely attributed to the differences in membrane composition and properties between microbial and mammalian cells. asm.orgasm.org

This compound and its derivatives generally show a preference for the negatively charged membranes of microorganisms over the typically zwitterionic or neutral membranes of mammalian cells. oup.comresearchgate.net

Microbial Membranes: Bacterial and fungal membranes are rich in anionic phospholipids, such as phosphatidylglycerol and cardiolipin, which impart a net negative charge. The cationic nature of this compound facilitates an initial electrostatic attraction to these membranes. oup.commdpi.com Following this initial binding, the peptide's amphipathic α-helical structure allows it to insert into and disrupt the lipid bilayer, leading to pore formation, leakage of cellular contents, and ultimately, cell death. oup.compreprints.orgmdpi.com

Host Cell Membranes: In contrast, the outer leaflet of mammalian cell membranes is primarily composed of neutral phospholipids like phosphatidylcholine and sphingomyelin, and contains cholesterol. capes.gov.br This composition results in a membrane with a lower negative charge density, reducing the initial electrostatic attraction for cationic peptides. nih.gov Consequently, higher concentrations of this compound are typically required to cause lysis of host cells, such as red blood cells (hemolysis). oup.comasm.org

The table below illustrates the differential activity of Dermaseptin S4 derivatives.

PeptideAntibacterial Activity (MIC)Hemolytic Activity (HC50)SelectivityReference
K4-S4(1-16) 0.4 µM (vs. E. coli)20 µMHigh asm.org
Native Dermaseptin S4 40 µM (vs. E. coli)1.4 µMLow asm.org

The specific lipid components of a membrane play a critical role in determining the selective activity of this compound. asm.orgasm.org The presence or absence of certain lipids can significantly influence the peptide's binding and disruptive capabilities.

Ergosterol (B1671047) vs. Cholesterol: Fungal membranes contain ergosterol, while mammalian membranes contain cholesterol. asm.orgoup.com Some studies have shown that dermaseptins can bind to both ergosterol and cholesterol. oup.comoup.comtandfonline.com The interaction with these sterols can influence the peptide's lytic activity. The structural differences between ergosterol and cholesterol may contribute to the selective action of some peptides against fungi.

Phospholipid Head Groups: The prevalence of negatively charged phospholipid head groups in microbial membranes is a primary determinant of the initial electrostatic attraction that draws cationic peptides like this compound to the target cell. oup.commdpi.com

Membrane Fluidity and Potential: Other factors such as membrane fluidity and the transmembrane electrical potential also contribute to selectivity. asm.orgnih.gov Microbial cells often have a more negative transmembrane potential, which can further drive the interaction with cationic peptides. asm.org

Research on a derivative of Dermaseptin S4 against the malaria parasite Plasmodium falciparum highlighted this lipid-dependent specificity. The peptide was more lytic to infected red blood cells, whose membrane lipid composition is altered by the parasite, than to uninfected red blood cells. asm.org This demonstrates that changes in the host cell membrane lipids can render them more susceptible to the peptide's action. asm.orgnih.gov

Methodological Frameworks in Dermaseptin 4 Research

Peptide Synthesis and Purification Methodologies

The primary method for producing Dermaseptin-4 and its derivatives for research purposes is solid-phase peptide synthesis (SPPS) . nih.govfrontiersin.org This technique allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support. A common strategy employed is the 9-fluorenylmethoxycarbonyl (Fmoc) active ester chemistry . nih.govnih.govnih.gov In this process, the N-terminus of the growing peptide chain is protected by an Fmoc group, which is removed before the addition of the next amino acid. asm.org The synthesis can be carried out using automated peptide synthesizers. frontiersin.orgnih.gov

Once the synthesis is complete, the peptide is cleaved from the resin. This is typically achieved using a cleavage cocktail, which often includes trifluoroacetic acid (TFA) along with scavengers like water, thioanisole, and p-cresol (B1678582) to remove the peptide from the resin and deprotect the amino acid side chains. nih.govasm.org The crude peptide is then precipitated, often with cold diethyl ether, and washed to remove impurities. nih.govasm.org

Purification of the crude this compound peptide is crucial to obtain a homogenous product for subsequent analyses. The most widely used purification technique is reverse-phase high-performance liquid chromatography (RP-HPLC) . nih.govasm.orgnih.govajol.info This method separates the peptide from impurities based on hydrophobicity. The crude peptide is dissolved in a solvent mixture, typically containing acetonitrile (B52724) and water with 0.1% TFA, and passed through a column (e.g., C4 or C18) with a gradient of increasing acetonitrile concentration. asm.orgnih.govajol.info Fractions are collected and analyzed for purity. In some cases, a combination of purification methods, such as Sephadex gel filtration and ion-exchange chromatography, may be used prior to the final HPLC step. nih.govmdpi.com

Structural Analysis Techniques

Circular Dichroism Spectroscopy for Secondary Structure

Circular Dichroism (CD) spectroscopy is a fundamental technique used to determine the secondary structure of this compound. asm.orgasm.org This method measures the differential absorption of left and right circularly polarized light by the peptide. In aqueous solutions or buffers, this compound and its derivatives typically exhibit a random coil conformation. mdpi.com However, in membrane-mimicking environments, such as in the presence of trifluoroethanol (TFE) or liposomes, they adopt a distinct α-helical structure . mdpi.commdpi.com This is characterized by double minima in the CD spectrum at approximately 208 and 222 nm. asm.orgasm.org The percentage of α-helical content can be estimated from the CD spectra, providing insights into the conformational changes the peptide undergoes upon interacting with membranes. mdpi.commdpi.com

Mass Spectrometry for Peptide Identification and Purity

Mass spectrometry is an indispensable tool for confirming the identity and assessing the purity of synthesized this compound peptides. asm.orgmdpi.comoup.comElectrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of the purified peptide, which should match the theoretical calculated mass. nih.govasm.org Furthermore, tandem mass spectrometry (MS/MS) can be employed to verify the amino acid sequence of the peptide. mdpi.com By fragmenting the peptide and analyzing the resulting ion masses, the sequence can be confirmed, ensuring the correct peptide has been synthesized. mdpi.com The homogeneity of the peptide sample is often assessed by analytical HPLC in conjunction with mass spectrometry. nih.govmdpi.com

Membrane Biophysical Interaction Assays

Liposome (B1194612) Preparation and Permeability Studies

To study the interaction of this compound with biological membranes in a controlled environment, researchers utilize model membrane systems, most commonly liposomes . These are spherical vesicles composed of a phospholipid bilayer, which can be tailored to mimic the composition of bacterial or mammalian cell membranes. nih.govplos.org

Liposome Preparation: Small unilamellar vesicles (LUVs) are frequently used and can be prepared by methods such as sonication or extrusion. nih.govasm.orgchula.ac.th The lipid composition can be varied, for instance, by using a mixture of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) to mimic bacterial membranes. nih.govasm.org

Permeability Studies: A common assay to quantify the membrane-disrupting ability of this compound is the calcein (B42510) leakage assay . plos.orgfrontiersin.orgnih.gov In this assay, liposomes are loaded with a fluorescent dye, such as calcein, at a self-quenching concentration. plos.orgnih.govmdpi.com When this compound is added, it can disrupt the liposome membrane, causing the calcein to leak out. plos.org This leakage results in the dilution of the dye, leading to an increase in fluorescence intensity, which can be measured over time. plos.orgfrontiersin.org The extent of leakage provides a quantitative measure of the peptide's membrane-permeabilizing activity. plos.orgresearchgate.net The release of the fluorescent dye is normalized, and maximum leakage is determined by adding a detergent like Triton-X100 to completely lyse the vesicles. plos.org

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful biophysical technique utilized to investigate the real-time binding kinetics of molecules, providing valuable insights into the interaction between this compound (DS4) and its target membranes. This label-free method measures changes in the refractive index at the surface of a sensor chip, allowing for the quantitative analysis of association and dissociation rates.

In the study of DS4 and its analogues, SPR has been instrumental in elucidating the relationship between their membrane-binding properties and their cytotoxic activities. acs.org Researchers immobilize model lipid bilayers, mimicking bacterial or mammalian cell membranes, onto the sensor chip. nih.govasm.orgnih.gov A solution containing the dermaseptin (B158304) peptide is then flowed over the chip, and the binding interaction is monitored.

One of the key findings from SPR studies on DS4 derivatives is the characterization of a two-stage binding mechanism. acs.orgnih.gov This model distinguishes between the initial adhesion of the peptide to the membrane surface and its subsequent insertion into the lipid bilayer. acs.orgnih.gov The analysis of these distinct steps has revealed that the cytolytic activity of DS4 analogues correlates more strongly with their insertion affinity rather than their initial adhesion affinity. acs.orgnih.gov For instance, the highly potent derivative K4K20-S4 demonstrated a higher propensity for the inserted state, which is believed to be crucial for its strong cytolytic action. acs.org

Furthermore, SPR has been employed to compare the binding of different DS4 derivatives, including truncated versions. acs.org Studies have shown that a progressive reduction in the length of the peptide, such as in 16-, 13-, and 10-residue derivatives, leads to a corresponding decrease in insertion affinity, which aligns with their reduced cytotoxic effects. acs.orgnih.gov

The versatility of SPR also allows for the investigation of binding under various conditions, such as different salt concentrations and pH levels, providing a more comprehensive understanding of the peptide's behavior in diverse physiological environments. nih.gov By using different compositions of lipid vesicles, such as those containing lipopolysaccharide (LPS) to mimic the outer membrane of Gram-negative bacteria, SPR can help elucidate the selectivity of DS4 derivatives. nih.gov

Table 1: Representative SPR Data for Dermaseptin S4 Analogues

PeptideTarget MembraneAssociation Affinity (KA) (M-1)Key Finding
K4-S4(1-13)aModel Membranes105 to 107Binds avidly to model membranes. asm.org
K4K20-S4Model Bilayers-Potency is due to a high propensity for the inserted state, not the highest adhesion affinity. acs.orgnih.gov
Truncated Derivatives (10, 13, 16 residues)Model Bilayers-Progressive reduction in cytotoxicity correlated with a progressive reduction in insertion affinity. acs.orgnih.gov
P14 (N-terminal 14-mer)Idealized Membrane25 x 105 to 58 x 105Displayed lower insertion affinity compared to longer analogues. nih.gov

Microscopic Techniques for Cellular and Morphological Impact

Atomic Force Microscopy (AFM) for Surface Alterations

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides three-dimensional topographical information about a sample's surface. In the context of this compound research, AFM has been pivotal in visualizing the direct morphological changes induced by the peptide on bacterial cell surfaces. mdpi.comnih.gov This technique allows for the observation of alterations in surface roughness, elasticity, and adhesion at the nanoscale. mdpi.com

Studies utilizing AFM have demonstrated that treatment with this compound derivatives, such as K4S4(1-16), causes significant surface alterations on bacteria like Acinetobacter baumannii. mdpi.comnih.govnih.gov Untreated bacteria typically exhibit a smooth surface, whereas bacteria exposed to the peptide show a marked increase in surface roughness. mdpi.com For example, the roughness of the A. baumannii cell surface was observed to increase from 25.77 nm to 43.41 nm after treatment. mdpi.com These changes are indicative of a disruption of membrane integrity, which can lead to alterations in cell osmolarity without necessarily causing immediate cell lysis. mdpi.comnih.gov The morphological changes captured by AFM provide direct visual evidence supporting the membrane-disrupting mechanism of action of this compound. mdpi.comnih.govresearchgate.net

Confocal Microscopy for Biofilm and Cellular Localization

Confocal laser scanning microscopy (CLSM) is an essential tool for studying the impact of this compound on bacterial biofilms and for determining the peptide's localization within or on cells. nih.govnih.gov By using fluorescently labeled peptides, researchers can visualize the interaction of this compound with bacterial communities and individual cells in three dimensions. nih.govresearchgate.net

In biofilm research, confocal microscopy has shown that this compound derivatives can significantly decrease the viability of both planktonic (free-floating) and surface-attached bacteria. nih.gov Studies have demonstrated that peptides like K4S4 can prevent the formation of biofilms under dynamic flow conditions. nih.govresearchgate.net While these peptides may not dissolve pre-formed, mature biofilms, they can reduce the survival of the cells within the biofilm matrix. nih.gov For instance, derivatives K4S4 and K4K20S4 have been shown to be highly active against biofilms of E. coli, P. aeruginosa, and S. aureus. nih.gov

Confocal microscopy is also used to track the localization of the peptide. By labeling this compound with a fluorescent dye (e.g., rhodamine), its distribution can be observed. researchgate.net This has provided insights into whether the peptide remains on the cell surface or penetrates the cell. researchgate.net For example, some studies have suggested a partial extracellular localization of certain this compound oligomers. researchgate.net

In Vitro Bioactivity Assessment Approaches

The in vitro bioactivity of this compound and its derivatives is primarily assessed through a variety of antimicrobial susceptibility tests. These assays determine the peptide's potency against a range of microorganisms, including bacteria and fungi. asm.orgfrontiersin.org

A fundamental method is the determination of the Minimum Inhibitory Concentration (MIC) , which is the lowest concentration of the peptide that prevents the visible growth of a microorganism. mdpi.comnih.gov This is often determined using a microdilution assay in 96-well plates, where microbial cultures are exposed to serial dilutions of the peptide. asm.orgresearchgate.net The growth inhibition is typically measured by optical density readings. asm.org

Following the MIC, the Minimum Bactericidal Concentration (MBC) is often determined. The MBC is the lowest concentration of the peptide that results in a 99.9% reduction in the number of viable bacteria. asm.orgnih.gov This is assessed by plating samples from the MIC wells onto agar (B569324) plates and counting the resulting colony-forming units (CFU). asm.org

Bactericidal kinetic assays , or time-kill curves, provide information on how quickly the peptide kills the bacteria. nih.govnih.gov In these experiments, bacteria are exposed to the peptide at specific concentrations (often multiples of the MIC), and the number of viable cells is determined at various time points. nih.govnih.gov Studies have shown that some this compound derivatives are rapidly bactericidal, capable of reducing bacterial populations by several log units within minutes. nih.gov

Other in vitro assays include:

Membrane permeabilization assays: These assays, using dyes like SYTOX Green or propidium (B1200493) iodide, assess the peptide's ability to disrupt the bacterial membrane, leading to the uptake of the dye and a subsequent increase in fluorescence. frontiersin.org

Hemolysis assays: To evaluate the peptide's toxicity towards mammalian cells, its ability to lyse red blood cells is measured. oup.com This is crucial for determining the selectivity of the peptide for microbial cells over host cells. oup.com

Cytotoxicity assays: The effect of the peptide on various eukaryotic cell lines (e.g., HeLa, HEp-2) is evaluated using methods like the MTT assay to determine cell viability. mdpi.comnih.govnih.gov

Table 2: Summary of In Vitro Bioactivity Findings for this compound Derivatives

DerivativeOrganism(s)MIC Range (µg/mL)MBC Range (µg/mL)Key Finding
K4K20-S4S. aureus, P. aeruginosa, E. coli1 - 16-Potent activity against a broad range of clinical isolates. nih.gov
K4S4(1-16) & K4S4(1-13)S. aureus, P. aeruginosa, E. coliSimilar or 2-4 fold higher than K4K20-S4-Shorter derivatives retain significant antibacterial activity. nih.gov
Various AnalogsAcinetobacter baumannii3.125 - 12.56.25 - 25Highly charged derivatives are the most active. mdpi.comnih.gov
K4K20S4Herpes Simplex Virus-2--Exhibited the highest antiviral activity among tested derivatives. researchgate.net

In Vivo (Non-Clinical) Model Systems for Activity Evaluation

To assess the therapeutic potential of this compound derivatives beyond in vitro studies, non-clinical in vivo models are employed. These animal models provide a more complex physiological environment to evaluate the peptide's efficacy and behavior.

A commonly used model is the peritonitis model in mice . nih.gov In this model, mice are infected with a pathogenic bacterium, such as Pseudomonas aeruginosa, by intraperitoneal injection. nih.gov The efficacy of the dermaseptin derivative, also administered intraperitoneally, is then evaluated by monitoring survival rates and bacterial load in the peritoneal fluid. nih.gov For example, studies have shown that a single injection of K4-S4(1-16) or K4-S4(1-13) significantly reduced mortality in mice infected with P. aeruginosa compared to a control group. nih.govresearchgate.net

To specifically assess the bactericidal activity in the absence of a robust immune response, neutropenic mouse models are utilized. nih.gov In these models, mice are rendered deficient in neutrophils, a key component of the innate immune system. This allows for a clearer evaluation of the peptide's direct antimicrobial effect. In such a model, intraperitoneal administration of K4-S4(1-16) was shown to reduce the number of viable P. aeruginosa CFU in a dose-dependent manner by more than three log units within an hour. nih.govresearchgate.net

Other in vivo studies have explored the anti-tumor potential of dermaseptins. For instance, while one study noted that a dermaseptin did not arrest human PC3 tumor growth in mice, it did inhibit growth by over 50% compared to controls, an effect attributed to a reduction in angiogenesis. frontiersin.org

These non-clinical in vivo studies are crucial for demonstrating the proof-of-concept for the therapeutic use of this compound derivatives and for gathering data necessary for potential future clinical development.

Research Challenges and Future Directions for Dermaseptin 4 Studies

Elucidating Complex Mechanism of Action Pathways

The primary mechanism of action for Dermaseptin-S4 and its derivatives is widely considered to be the disruption of microbial cell membranes. oup.comiiitd.edu.in This process is initiated by the peptide's positive charge, which facilitates interaction with the negatively charged components of bacterial membranes. oup.com Upon binding, Dermaseptin-S4 adopts an α-helical conformation, allowing it to insert into and destabilize the lipid bilayer, leading to pore formation, leakage of cellular contents, and ultimately, cell death. oup.comikiam.edu.ec This membrane-centric action is a key advantage, as it is a difficult target for microbes to develop resistance against. iiitd.edu.in

However, the precise details of these interactions remain an area of active investigation. While models like the "barrel-stave" model have been proposed, the exact structural and dynamic processes are not fully understood. mdpi.com Future research should focus on utilizing advanced biophysical techniques to visualize and characterize the peptide-membrane interactions at a molecular level. Furthermore, some studies suggest that antimicrobial peptides can also have intracellular targets, a possibility that warrants further exploration for Dermaseptin-S4. frontiersin.org Understanding these complex pathways is crucial for the rational design of more effective and selective derivatives.

Strategies for Enhancing Target Specificity and Reducing Off-Target Interactions

A significant hurdle in the therapeutic development of many antimicrobial peptides, including Dermaseptin-S4, is their potential for toxicity towards host cells, a phenomenon often linked to their lytic mechanism. asm.org The native Dermaseptin-S4, for instance, exhibits potent hemolytic activity. capes.gov.br Therefore, a primary research goal is to enhance its specificity for microbial targets while minimizing interactions with mammalian cells.

Several strategies are being explored to achieve this:

Modulating Physicochemical Properties: Altering the peptide's hydrophobicity and net positive charge has been shown to dramatically affect its activity and selectivity. capes.gov.brnih.gov Reducing hydrophobicity or increasing the net positive charge can lead to analogues with enhanced antibacterial activity and reduced hemolytic effects. asm.orgnih.gov

"Specificity Determinants": Introducing lysine (B10760008) residues into the hydrophobic face of the peptide has been shown to dramatically decrease hemolytic activity while maintaining or even improving antimicrobial potency against specific Gram-negative pathogens. nih.govmdpi.com This modification can improve the therapeutic index by hundreds-fold. nih.gov

Fusion with Targeting Sequences: Attaching specific targeting sequences to Dermaseptin-S4 could guide the peptide to microbial cells, thereby increasing its local concentration at the site of infection and reducing systemic exposure. oup.com

These approaches highlight the potential to engineer Dermaseptin-S4 derivatives with a significantly improved therapeutic window.

Development of Novel Analogues with Tailored Activities

The development of novel Dermaseptin-S4 analogues with customized activities is a burgeoning field of research. By systematically modifying the peptide's structure, researchers aim to create derivatives with enhanced potency, altered spectrum of activity, and improved stability.

Key areas of analogue development include:

Truncated Derivatives: Shorter versions of Dermaseptin-S4 have been synthesized and evaluated. For example, the 16-residue analogue K4-S4(1-16) and the 13-residue K4-S4(1-13) have demonstrated potent antibacterial activity, sometimes exceeding that of the native peptide, while exhibiting reduced toxicity. nih.govnih.gov

Amino Acid Substitutions: Replacing specific amino acids can have a profound impact on activity. The substitution of a lysine at position 4 (K4) in Dermaseptin-S4, for instance, has been a key modification in creating more effective and less toxic analogues. capes.gov.brnih.gov

Acylation: The attachment of fatty acids (acylation) to the N-terminus of Dermaseptin-S4 derivatives can stabilize their structure and improve their antimicrobial properties, although the effect can be dependent on the length of the acyl chain. asm.orgasm.org

Cyclization: While explored for other antimicrobial peptides, the impact of cyclization on Dermaseptin-S4 analogues is an area that warrants further investigation to see if it confers an increase in antimicrobial potency as has been seen with other peptides. actascientific.com

These synthetic modifications offer a powerful toolkit for fine-tuning the biological properties of Dermaseptin-S4 to suit specific therapeutic applications.

Addressing Antimicrobial Resistance through Dermaseptin-4 Research

The rise of multidrug-resistant (MDR) bacteria is a critical global health challenge, and antimicrobial peptides like Dermaseptin-S4 represent a promising avenue for new therapeutic strategies. mdpi.com A key advantage of Dermaseptin-S4 and its derivatives is their membrane-disrupting mechanism of action, which makes it difficult for bacteria to develop resistance through conventional mechanisms that target specific enzymes or metabolic pathways. iiitd.edu.innih.gov

Studies have shown that Dermaseptin-S4 derivatives are effective against a range of clinically relevant MDR bacteria, including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. asm.orgnih.gov Importantly, serial passage of bacteria in the presence of sub-inhibitory concentrations of Dermaseptin-S4 derivatives did not lead to the emergence of resistance, in stark contrast to conventional antibiotics. nih.govnih.gov This suggests that these peptides could be durable therapeutic agents in the face of evolving bacterial resistance.

Future research should focus on:

Expanding the testing of Dermaseptin-S4 analogues against a wider range of MDR pathogens.

Investigating the potential for synergistic effects when used in combination with existing antibiotics.

Understanding any potential, albeit low, for resistance development over the long term.

Exploration of New Biotechnological Applications for this compound

Beyond its direct antimicrobial applications, Dermaseptin-S4 and its analogues hold potential in various biotechnological fields. Their broad-spectrum activity and unique mode of action open up possibilities for their use in diverse settings.

Potential future applications include:

Food Preservation: The potent activity of Dermaseptin-S4 derivatives against foodborne pathogens, even under extreme conditions of temperature and pH, suggests their potential use as natural food preservatives. asm.orgnih.gov

Aquaculture: Dermaseptin-S4 and its derivatives have shown significant antimicrobial activity against pathogenic bacteria that affect fish, indicating their potential use in aquaculture to prevent or treat bacterial diseases. oup.comresearchgate.net

Anticancer Agents: Some Dermaseptin (B158304) derivatives have demonstrated cytotoxic activity against various cancer cell lines. mdpi.comfrontiersin.org This is often attributed to differences in membrane composition between cancerous and normal cells, making them susceptible to the lytic action of these peptides. frontiersin.org Further research is needed to explore this potential and develop cancer-specific analogues.

Antiviral and Antifungal Agents: Dermaseptin-S4 has shown in vitro activity against viruses like HIV-1 and various fungi. frontiersin.orgajol.info This broad-spectrum activity suggests that its derivatives could be developed as multi-functional anti-infective agents.

Anti-parasitic Agents: Derivatives of Dermaseptin S4 have shown promise in combating parasites, including those that cause malaria, by lysing infected cells. nih.gov

The exploration of these and other biotechnological applications will require further research to optimize the peptides for each specific use, considering factors like stability, cost-effective production, and environmental impact. oup.com

Q & A

Basic Research Questions

Q. What experimental models are commonly used to study Dermaseptin-4’s antimicrobial activity?

  • Methodological Answer : In vitro models include microbial cultures (e.g., bacterial, fungal) to assess minimum inhibitory concentration (MIC) and time-kill kinetics. In vivo models often involve infection assays in animal models (e.g., murine skin or systemic infection models) to evaluate therapeutic efficacy. Surface plasmon resonance (SPR) with synthetic lipid bilayers is used to study membrane-binding kinetics . For cytotoxicity, hemolysis assays using red blood cells (RBCs) are standard to determine selectivity for microbial vs. mammalian membranes .

Q. What are the standard assays to evaluate this compound’s activity and cytotoxicity?

  • Methodological Answer :

  • Antimicrobial Activity : Broth microdilution (MIC assays) and agar diffusion tests.
  • Membrane Interaction : SPR for real-time binding kinetics, fluorescence-based dye leakage assays to monitor membrane disruption .
  • Cytotoxicity : Hemolysis assays (RBC lysis), MTT/XTT assays for mammalian cell viability. Ensure assays include controls (e.g., untreated cells, reference peptides like melittin) and replicate experiments (n ≥ 3) to account for variability .

Q. Which structural features of this compound are critical for its function?

  • Methodological Answer : Key features include its α-helical conformation (validated via circular dichroism), amphipathic design (hydrophobic face for membrane insertion, cationic residues for electrostatic interactions with microbial membranes), and C-terminal amidation (enhances stability). Truncation studies show that residues 1–16 retain activity, while shorter analogs (e.g., 10-mer) lose cytotoxicity, highlighting the role of length .

Q. What are the primary mechanisms of action proposed for this compound?

  • Methodological Answer : Two-stage mechanism: (1) electrostatic adhesion to anionic microbial membranes, (2) hydrophobic insertion into bilayers, causing pore formation or membrane dissolution. Proteolytic experiments on RBC-bound peptides confirm deeper insertion correlates with higher cytolytic activity (e.g., K4K20-S4 vs. truncated derivatives) .

Q. What factors influence the stability of this compound in experimental settings?

  • Methodological Answer : Stability is affected by protease susceptibility (mitigated by C-terminal amidation), pH (activity declines in highly acidic environments), and serum binding (use serum stability assays with fetal bovine serum). Storage conditions (lyophilized at −80°C) and solvent selection (avoid DMSO >1% to prevent aggregation) are critical .

Advanced Research Questions

Q. How can researchers resolve contradictions between membrane-binding affinity and cytotoxicity data?

  • Methodological Answer : Use SPR to differentiate adhesion (initial binding) vs. insertion (second-stage penetration) affinities. For example, K4K20-S4 shows moderate adhesion but high insertion affinity, explaining its potent cytotoxicity despite lower surface binding. Compare proteolytic protection assays (e.g., trypsin digestion of membrane-bound peptides) to validate insertion states . Statistical tools like ANOVA can identify significant differences between binding steps and cytotoxicity .

Q. How to design mechanistic studies to elucidate this compound’s binding kinetics?

  • Methodological Answer :

  • SPR Experiments : Fit binding sensorgrams to a two-state model (adhesion → insertion) rather than a one-to-one model. Calculate apparent affinity constants (KD1, KD2) for each step.
  • Fluorescence Quenching : Use Trp-containing analogs to monitor depth of membrane insertion.
  • Molecular Dynamics Simulations : Model peptide-lipid interactions to predict insertion pathways .

Q. What statistical methods are appropriate for analyzing membrane-binding data?

  • Methodological Answer : Use nonlinear regression (e.g., Langmuir adsorption model for adhesion; two-phase association for insertion) to derive kinetic constants. For cytotoxicity data, apply dose-response curves (logistic regression) to determine IC50. Pair with t-tests or ANOVA to compare analogs, and report effect sizes (e.g., Cohen’s d) to avoid overreliance on p-values .

Q. How to optimize structural modifications to enhance this compound’s specificity?

  • Methodological Answer :

  • Residue Substitution : Replace lysine/arginine with non-cationic residues to reduce nonspecific binding.
  • Truncation Screens : Test analogs (e.g., 13-mer, 10-mer) for retained antimicrobial activity but reduced hemolysis.
  • Cyclization : Introduce disulfide bonds to stabilize α-helical structure and improve protease resistance. Validate using MIC assays and cytotoxicity screens .

Q. What are key reproducibility challenges in this compound research, and how to address them?

  • Methodological Answer :

  • Batch Variability : Synthesize peptides via solid-phase synthesis with HPLC/MS validation.
  • Membrane Model Limitations : Use diverse lipid compositions (e.g., POPG for bacterial mimics, cholesterol-containing bilayers for eukaryotic cells).
  • Data Reporting : Include raw SPR sensorgrams, MIC values with standard deviations, and exact experimental conditions (e.g., temperature, buffer ionic strength) in supplemental materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.